![molecular formula C18H18N2O3S B2980083 4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898462-48-1](/img/structure/B2980083.png)
4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” belongs to the class of quinolones, which are bicyclic compounds containing a benzene ring fused to a pyridine ring . Quinolones and their derivatives have been found to possess a wide range of pharmaceutical and biological activities .
Synthesis Analysis
While the specific synthesis for this compound is not available, quinolones are generally synthesized through various methods. One such method involves the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in glacial acetic acid .Molecular Structure Analysis
Quinolines display different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of this class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
Quinolines undergo various chemical reactions. For example, the reaction of the 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido-[3,2,1-ij]quinoline-6-carboxylic acid ethyl ester with molecular bromine in aqueous acetic acid proceeds with bromination of not only the pyridine moiety of the molecule, but also the benzene moieties of the molecule .Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This compound falls within the domain of medicinal chemistry and drug development. Its unique structure suggests potential pharmacological activities, making it an interesting candidate for further investigation.
a. Anticancer Properties
The compound’s structural features may allow it to interact with enzymes or receptors involved in cancer cell growth. Researchers have explored its potential as an anticancer agent by assessing its cytotoxicity against various cancer cell lines. In vitro studies have shown promising results, warranting further investigation .
b. Anti-inflammatory Activity
Given the sulfonamide moiety, this compound could modulate inflammatory pathways. Researchers have evaluated its anti-inflammatory effects in animal models of inflammation, such as carrageenan-induced paw edema or lipopolysaccharide (LPS)-induced cytokine production. Mechanistic studies are essential to understand its mode of action .
c. Antibacterial Properties
The quinoline scaffold has been associated with antibacterial activity. Researchers have synthesized derivatives of this compound and tested their efficacy against Gram-positive and Gram-negative bacteria. The compound’s mechanism of action and potential synergy with existing antibiotics need further exploration .
d. Antiviral Potential
The compound’s unique structure may interfere with viral replication. In vitro studies have assessed its antiviral activity against specific viruses (e.g., herpes simplex virus, influenza). Researchers have also investigated its mode of action, including inhibition of viral enzymes or entry receptors.
e. Neuroprotective Effects
The compound’s ability to cross the blood-brain barrier makes it intriguing for neurodegenerative diseases. Animal models of neurotoxicity (e.g., ischemia, oxidative stress) have been used to evaluate its neuroprotective properties. Researchers have explored its impact on neuronal survival, neurotransmitter levels, and oxidative stress markers.
f. Structure-Activity Relationship (SAR) Studies
Researchers have synthesized analogs of this compound with modifications at different positions (e.g., substitution on the phenyl ring, variation in the sulfonamide group). SAR studies aim to identify key structural features responsible for its biological activity. Computational modeling and docking studies can provide insights into binding interactions.
Results and Quantitative Data
Researchers report the compound’s biological activity through IC50 values (for cytotoxicity), inhibition percentages (for enzyme assays), or minimum inhibitory concentrations (for antimicrobial activity). Statistical analyses assess significance. For neuroprotective studies, behavioral outcomes (e.g., rotarod performance, memory tests) provide quantitative data.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-12-3-2-4-15(9-12)19-24(22,23)16-10-13-5-6-17(21)20-8-7-14(11-16)18(13)20/h2-4,9-11,19H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJVTBBMRVRIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[1-[4-(difluoromethyl)pyrimidin-2-yl]ethyl]propanamide](/img/structure/B2980003.png)
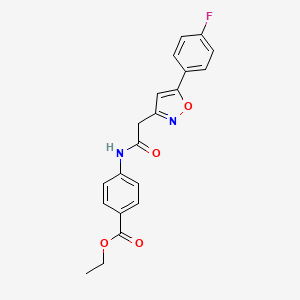
![N-(benzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2980007.png)
![6-(2-Furanyl)-3-(2-pyridinylmethylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2980009.png)
![1-(2,4-dichlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2980010.png)
![4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrile](/img/structure/B2980011.png)
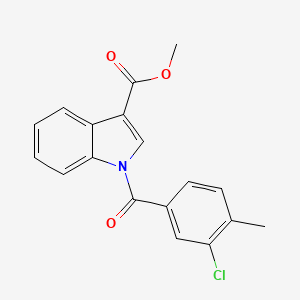
![5,5-Dimethyl-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2980014.png)
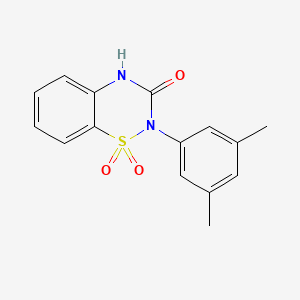
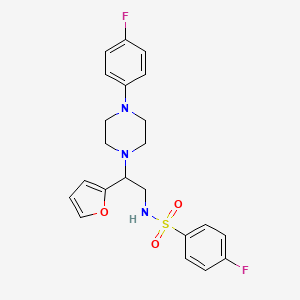
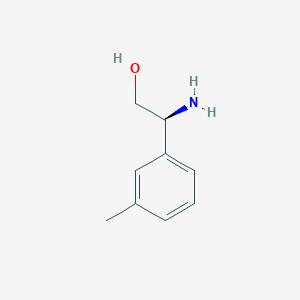
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isobutyramide](/img/structure/B2980021.png)
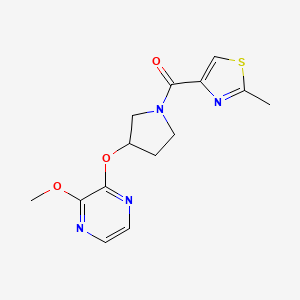
![2-methyl-N-[11-oxo-11-(phenethylamino)undecyl]acrylamide](/img/structure/B2980023.png)